Methyl 5-acetylsalicylate

Overview

Description

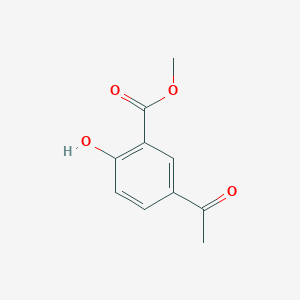

Methyl 5-acetylsalicylate is an organic compound with the molecular formula C10H10O4. It is a derivative of salicylic acid and is known for its applications in various fields, including pharmaceuticals and food flavorings. The compound is characterized by its white to light yellow-orange crystalline powder form and has a molecular weight of 194.18 g/mol .

Mechanism of Action

Target of Action

Methyl 5-acetylsalicylate, similar to its parent compound aspirin (acetylsalicylic acid), primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

The compound interacts with its targets by blocking prostaglandin synthesis . It is non-selective for COX-1 and COX-2 enzymes . The inhibition of COX-1 results in the inhibition of platelet aggregation .

Biochemical Pathways

By inhibiting the COX enzymes, this compound disrupts the prostaglandin synthesis pathway . This disruption leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Pharmacokinetics

Hydrolysis of aspirin to salicylic acid occurs in the liver and, to a lesser extent, the stomach . Only 68% of the dose reaches the systemic circulation as aspirin .

Result of Action

The primary molecular and cellular effects of this compound’s action include the reduction of inflammation, pain, and fever . It achieves this by inhibiting the production of prostaglandins, which are key mediators of these physiological responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate ventilation is recommended when handling the compound, suggesting that exposure to air and certain environmental conditions may affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-acetylsalicylate can be synthesized by heating a solution of 5-acetyl-2-hydroxybenzoic acid and sulfuric acid in methanol for 24 hours. This method yields the compound with an 82% efficiency .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the esterification of 5-acetylsalicylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetylsalicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of 5-acetylsalicylic acid.

Reduction: Formation of 5-(hydroxymethyl)salicylic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

Methyl 5-acetylsalicylate has been extensively studied for its potential applications:

Pharmaceuticals

- Analgesic and Anti-inflammatory Properties : Similar to acetylsalicylic acid (aspirin), this compound exhibits anti-inflammatory and analgesic effects. It is utilized as an active pharmaceutical ingredient (API) in formulations for pain relief, particularly for headaches, muscle aches, and arthritis .

- Intermediate in Drug Synthesis : It plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, including Salbutamol Sulphate, which is used for treating asthma and other respiratory conditions .

Food Industry

- Flavoring Agent : this compound is employed as a flavoring agent due to its pleasant aroma. It is commonly found in perfumes, soaps, and other personal care products .

Agricultural Research

- Induction of Disease Resistance : Recent studies have shown that preharvest applications of methyl salicylate can enhance the resistance of grape cultivars to Botrytis cinerea spoilage. This application led to improved berry quality attributes and increased levels of bioactive compounds .

Case Study 1: Pharmaceutical Development

In a study focused on the synthesis of α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone, this compound was identified as a critical intermediate. The synthesis involved acetylation of methyl salicylate followed by a condensation reaction with α-bromo-γ-butyrolactone, demonstrating its utility in complex organic synthesis.

Case Study 2: Agricultural Application

A research investigation evaluated the effects of methyl salicylate on grape quality and disease resistance. The application of this compound at specific concentrations resulted in enhanced antioxidant enzyme activity and reduced decay incidence due to Botrytis cinerea, showcasing its potential benefits in agricultural practices .

Comparison with Similar Compounds

Methyl salicylate:

Acetylsalicylic acid (Aspirin): A well-known analgesic and anti-inflammatory agent with a similar mechanism of action.

Uniqueness: Methyl 5-acetylsalicylate is unique due to its specific structural modifications, which confer distinct physical and chemical properties. Unlike methyl salicylate, it has an additional acetyl group, which enhances its stability and modifies its reactivity. Compared to acetylsalicylic acid, it has a methyl ester group, which affects its solubility and bioavailability .

Biological Activity

Methyl 5-acetylsalicylate (CAS 16475-90-4) is a chemical compound that exhibits various biological activities, particularly in the fields of analgesia, anti-inflammation, and potential antimicrobial effects. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

This compound is a white to light yellow-orange crystalline powder with the molecular formula and a molecular weight of approximately . It is soluble in methanol and is primarily used in food flavorings and preservatives, as well as in pharmaceutical applications for its therapeutic effects.

1. Analgesic and Anti-inflammatory Effects

This compound has been reported to provide relief from headaches, muscle pain, and joint aches. Its efficacy in reducing fever and inflammation makes it useful for treating conditions such as rheumatoid arthritis and rheumatic fever . The compound acts similarly to aspirin by inhibiting cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling.

2. Antiplatelet Activity

A study comparing the effects of topical methyl salicylate to oral aspirin demonstrated that both significantly decreased platelet aggregation in healthy volunteers. The study involved a randomized, blinded crossover design where subjects either ingested aspirin or applied methyl salicylate topically. Both treatments resulted in statistically significant reductions in platelet aggregation, suggesting that methyl salicylate can be an effective alternative for patients unable to tolerate oral medications .

3. Antimicrobial Properties

Research indicates that this compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. A synthesis study explored combining this compound with other reactive agents to enhance its antibacterial properties against resistant strains . The synthesis aimed to create a hybrid compound with improved stability and reactivity, potentially leading to new antibiotic formulations.

Case Study 1: Antimicrobial Efficacy

In an experimental setup, researchers evaluated the antibacterial efficacy of this compound against Campylobacter jejuni and Salmonella enterica. The results indicated zones of inhibition that suggest potential use in treating infections caused by these pathogens. The study highlighted the need for further research into the mechanisms by which this compound exerts its antimicrobial effects .

Summary of Findings

| Property | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | |

| Solubility | Soluble in methanol |

| Primary Uses | Food flavoring, preservative, analgesic |

| Biological Activities | Anti-inflammatory, analgesic, antimicrobial |

Properties

IUPAC Name |

methyl 5-acetyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSMGNNWSRNTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167807 | |

| Record name | Methyl 5-acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16475-90-4 | |

| Record name | Benzoic acid, 5-acetyl-2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16475-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-acetylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016475904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16475-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-ACETYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LXG3K3H5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 5-acetylsalicylate in the synthesis of α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone?

A1: this compound serves as a crucial intermediate in the synthesis of α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone []. The synthesis starts from Methyl Salicylate, which undergoes acetylation to form this compound. This intermediate then undergoes a condensation reaction with α-bromo-γ-butyrolactone to yield the final product.

Q2: Are there alternative synthetic routes to α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone that don't use this compound?

A2: While the provided research article [] focuses on a specific synthetic route utilizing this compound, it's possible that alternative synthetic pathways exist. Exploration of alternative routes would necessitate further research and investigation beyond the scope of this specific article.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.